拉坦前列素(游离酸)-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
拉坦前列素 (游离酸)-d4 是拉坦前列素的氘代类似物,拉坦前列素是一种合成的前列腺素 F2α 类似物。它主要用于治疗开角型青光眼和眼压升高,通过降低眼内压来实现。 氘代形式的拉坦前列素 (游离酸)-d4 由于其稳定性和抗代谢降解性,常用于科学研究中研究拉坦前列素的药代动力学和代谢途径 .
科学研究应用
拉坦前列素 (游离酸)-d4 在科学研究中具有广泛的应用:
化学: 用于研究氘代化合物的稳定性和反应性。
生物学: 用于代谢研究,以了解拉坦前列素代谢的途径和机制。
医学: 研究其潜在的治疗效果,以及作为研究药物相互作用的工具。
工业: 用于开发新药以及在质量控制过程中.
作用机制
拉坦前列素 (游离酸)-d4 通过作为前列腺素 F2α 受体的选择性激动剂发挥作用。这种相互作用增加了眼房水的流出,从而降低眼内压。 分子靶点包括睫状肌和小梁网中的前列腺素 F2α 受体,导致巩膜血管流出增加 .
类似化合物:
比马前列素: 另一种用于治疗青光眼的前列腺素类似物,但药代动力学特性不同。
特拉前列素: 功能相似,但化学结构和受体亲和力不同。
他氟前列素: 一种前列腺素类似物,具有独特的侧链,提供不同的药理作用.
拉坦前列素 (游离酸)-d4 的独特性: 拉坦前列素 (游离酸)-d4 由于其氘代性质而具有独特性,这使其具有增强的稳定性和抗代谢降解性。 这使其成为药代动力学研究和开发新治疗剂的宝贵工具 .
生化分析
Biochemical Properties
Latanoprost (free acid)-d4 interacts with the prostaglandin receptors in the dermal papilla and the outer root sheath cells . It acts as a selective F prostanoid (FP) receptor agonist . The primary mode of action is the increased uveoscleral outflow of aqueous humor .
Cellular Effects
Latanoprost (free acid)-d4 has been shown to have effects on various types of cells. It exhibits hypertrichotic adverse effects on eyelash hair follicles . It stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production . This results in longer, thicker, and darker eyelashes, an overall effect named hypertrichosis .
Molecular Mechanism
The molecular mechanism of Latanoprost (free acid)-d4 involves its binding interactions with biomolecules and changes in gene expression. It acts as a selective F prostanoid (FP) receptor agonist . The primary mode of action is the increased uveoscleral outflow of aqueous humor . It increases the sclera’s permeability to aqueous humor, thus lowering intraocular pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Latanoprost (free acid)-d4 have been observed over time. A study found that at 24 weeks at the Latanoprost-treated site, the density was significantly higher than baseline and placebo .
Dosage Effects in Animal Models
In animal models, the effects of Latanoprost (free acid)-d4 vary with different dosages. A study found that the effects of latanoprost on bald scalp of primate model of human androgenic alopecia macaques, suggested to be dose-dependent .
Metabolic Pathways
Latanoprost (free acid)-d4 is involved in the metabolic pathway of prostaglandin synthesis. It is an esterified prodrug of PGF 2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active Latanoprost acid .
Transport and Distribution
It is known that it is activated to the free acid in the cornea and then is fully hydrolyzed into the active Latanoprost acid .
Subcellular Localization
It is known that it interacts with the prostaglandin receptors in the dermal papilla and the outer root sheath cells .
准备方法
合成路线和反应条件: 拉坦前列素 (游离酸)-d4 的合成涉及在特定位置对拉坦前列素进行氘代。该过程通常从制备拉坦前列素前体开始,然后使用氘代试剂进行选择性氘代。 反应条件通常包括使用氘代溶剂和催化剂,以促进氘原子的掺入 .
工业生产方法: 拉坦前列素 (游离酸)-d4 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 通常使用先进的色谱技术来分离和纯化氘代化合物与其非氘代对应物 .
化学反应分析
反应类型: 拉坦前列素 (游离酸)-d4 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的代谢产物。
还原: 还原反应可以改变分子中存在的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应.
主要形成的产物: 这些反应形成的主要产物包括拉坦前列素 (游离酸)-d4 的各种氧化、还原和取代衍生物,这些衍生物通常因其药理特性而被研究 .
相似化合物的比较
Bimatoprost: Another prostaglandin analog used to treat glaucoma, but with different pharmacokinetic properties.
Travoprost: Similar in function but differs in its chemical structure and receptor affinity.
Tafluprost: A prostaglandin analog with a unique side chain that provides different pharmacological effects.
Uniqueness of Latanoprost (free acid)-d4: Latanoprost (free acid)-d4 is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. This makes it a valuable tool in pharmacokinetic studies and in the development of new therapeutic agents .
生物活性
Latanoprost (free acid)-d4 is a deuterated analog of latanoprost, a synthetic prostaglandin F2α analog primarily used in the treatment of glaucoma and ocular hypertension. This compound exhibits biological activities similar to latanoprost, primarily functioning as an agonist for the prostaglandin F2α receptor (FP receptor). The incorporation of deuterium atoms enhances its stability, making it a valuable internal standard in analytical chemistry, particularly for quantifying latanoprost levels in biological samples.
Latanoprost-d4 acts by increasing the outflow of aqueous humor, which effectively reduces intraocular pressure (IOP). The pharmacological effects can be observed within 3-4 hours post-administration, peaking at 8-12 hours and lasting up to 24 hours. This mechanism involves relaxation of ciliary smooth muscles and alterations in the extracellular matrix within the uveoscleral pathway .
Table 1: Comparison of Prostaglandin Analogues
Compound Name | Structure Features | Primary Use | Unique Aspects |
---|---|---|---|
Latanoprost | Prostaglandin F2α analog | Glaucoma treatment | Non-deuterated version |
Bimatoprost | Prostaglandin analog with an amide bond | Glaucoma treatment | Different receptor selectivity |
Travoprost | Prostaglandin F2α analog | Glaucoma treatment | Enhanced potency compared to latanoprost |
Tafluprost | Prostaglandin F2α analog | Glaucoma treatment | Preservative-free formulation |
Latanoprost-d4 | Deuterated prostaglandin F2α analog | Analytical standard | Enhanced stability |
Pharmacokinetics and Stability
The pharmacokinetic profile of latanoprost-d4 is similar to that of its non-deuterated counterpart. Studies indicate that it retains its efficacy at the FP receptors while providing a stable isotopic standard for various analytical methods. Its deuterated form allows for more accurate measurements in pharmacokinetic studies without interference from endogenous compounds .
Neuroprotective Effects
Research has shown that latanoprost exhibits neuroprotective properties in both in vitro and in vivo models. A study demonstrated that low concentrations of latanoprost could prevent neuronal damage induced by ischemia, suggesting that it may influence cyclooxygenase (COX-2) and nitric oxide synthase activity. This neuroprotective effect appears to be concentration-dependent, with significant results observed at lower doses .
Case Study: Neuroprotective Activity
In a rat model, latanoprost was administered at a dose of 0.01 mg/kg/day for three days following induced ischemia. Results indicated a reduction in lactate accumulation in retinal tissue, comparable to that achieved with established neuroprotective agents like MK-801. Additionally, latanoprost reduced lactate dehydrogenase (LDH) release from human retinal cells exposed to hypoxic conditions .
Clinical Applications and Side Effects
Latanoprost-d4's primary clinical application lies in its role as an internal standard for quantifying latanoprost levels in biological samples. However, it may also serve as a research tool for understanding the pharmacodynamics and pharmacokinetics of prostaglandin analogs in glaucoma treatment. Potential side effects associated with latanoprost include iris pigmentation changes and eyelash growth, which are also observed with its deuterated form .
属性
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-GPPKKVIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。